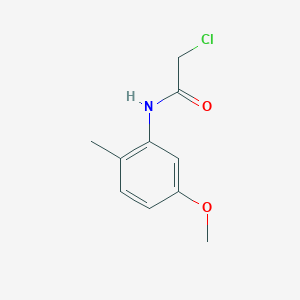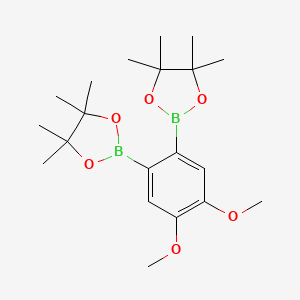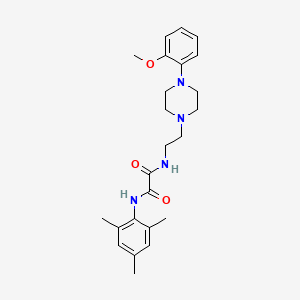
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide
描述
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2-methyl-aniline and chloroacetyl chloride.
Reaction: The 5-methoxy-2-methyl-aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(5-methoxy-2-methyl-phenyl)-acetamide derivatives.
Oxidation: Formation of 5-methoxy-2-methyl-benzaldehyde or 5-methoxy-2-methyl-benzoic acid.
Reduction: Formation of 2-chloro-N-(5-methoxy-2-methyl-phenyl)ethanamine.
科学研究应用
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and methyl groups may contribute to the compound’s overall lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-Chloro-N-(4-methoxy-2-methyl-phenyl)-acetamide: Similar structure but with the methoxy group in a different position.
2-Chloro-N-(5-methoxy-3-methyl-phenyl)-acetamide: Similar structure but with the methyl group in a different position.
2-Chloro-N-(5-ethoxy-2-methyl-phenyl)-acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a chloro group, methoxy group, and methyl group on the phenyl ring provides distinct chemical properties that can be exploited in various applications.
属性
IUPAC Name |
2-chloro-N-(5-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-8(14-2)5-9(7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMPZLROQHKLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B2471667.png)




![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)


![2-(2,4-DICHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE](/img/structure/B2471679.png)
![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)



![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
